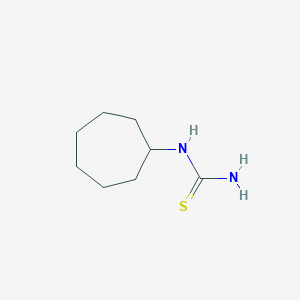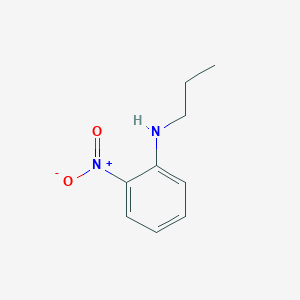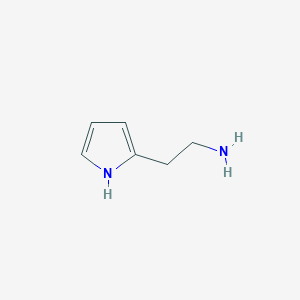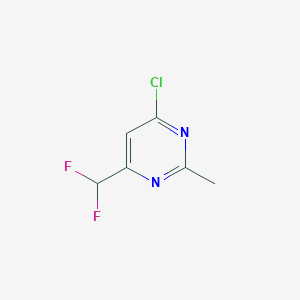
4-Chloro-6-(difluoromethyl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-6-(difluoromethyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C6H5ClF2N2 and its molecular weight is 178.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Process Chemistry
4,6-Dihydroxy-2-methylpyrimidine, a structurally similar compound to 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine, is identified as a crucial precursor in the pharmaceutical and explosive industries. Its synthesis and process chemistry have been explored, emphasizing the economic production of high-quality products. This suggests potential industrial applications of related compounds like this compound in creating valuable pharmaceuticals and high-energy materials (Patil et al., 2008).
Pharmaceutical Intermediates
4,6-Dichloro-2-methylpyrimidine serves as a significant intermediate for synthetic anticancer drugs, indicating the importance of such pyrimidine derivatives in medicinal chemistry. The detailed synthesis process, involving cyclization and chlorination steps, highlights the compound's role in drug development, potentially extending to this compound (Guo Lei-ming, 2012).
Biological Activity and Antituberculous Effect
Compounds derived from similar pyrimidine structures have shown pronounced antituberculous effects. This implies that this compound could also be of interest in developing treatments for tuberculosis or related bacterial infections (Erkin & Krutikov, 2007).
Structural and Electronic Analysis
Advanced techniques like DFT, molecular docking, FT-IR, FT-Raman, and NMR have been applied to analyze the molecular structure and electronic properties of similar pyrimidine compounds. These studies provide insights into the molecule's stability, reactivity, and potential pharmaceutical relevance, which could be applicable to this compound as well (Aayisha et al., 2019).
Properties
IUPAC Name |
4-chloro-6-(difluoromethyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c1-3-10-4(6(8)9)2-5(7)11-3/h2,6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFZHDYMKBWOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


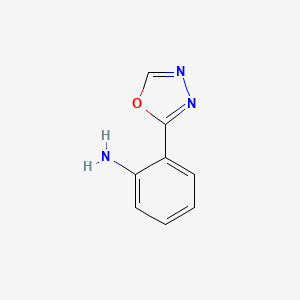
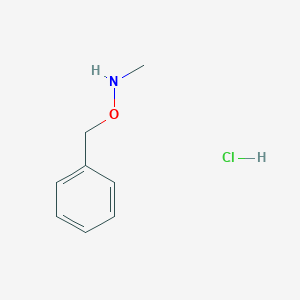


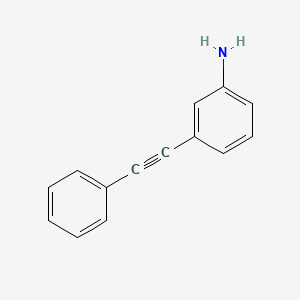
![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)
